molecular formula C6H14ClNO5 B2900299 D-Glucosamine hydrochloride CAS No. 1078691-95-8; 576-44-3; 66-84-2

D-Glucosamine hydrochloride

Cat. No.: B2900299
CAS No.: 1078691-95-8; 576-44-3; 66-84-2
M. Wt: 215.63
InChI Key: QKPLRMLTKYXDST-NSEZLWDYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glucosamine hydrochloride is a naturally occurring amino sugar that is a key component in the biochemical synthesis of glycosylated proteins and lipids. It is commonly found in the exoskeletons of shellfish and is also produced in the human body. This compound is widely used as a dietary supplement to support joint health, particularly in individuals with osteoarthritis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glucosamine hydrochloride is typically produced through the hydrolysis of chitin, which is found in the exoskeletons of shellfish. The process involves treating chitin with hydrochloric acid under controlled conditions to yield glucosamine hydrochloride .

Industrial Production Methods: In industrial settings, glucosamine hydrochloride can be produced using microbial fermentation. This method involves the use of genetically engineered microorganisms to convert glucose into glucosamine. The fermentation process is followed by purification steps to isolate the glucosamine hydrochloride .

Types of Reactions:

    Oxidation: Glucosamine hydrochloride can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: It can be reduced to form glucosamine, which is a simpler form of the compound.

    Substitution: The amino group in glucosamine hydrochloride can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products Formed:

Scientific Research Applications

Glucosamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of glycosylated proteins and lipids.

    Biology: Studied for its role in cellular processes and its effects on cell signaling pathways.

    Medicine: Widely researched for its potential benefits in treating osteoarthritis and other joint-related conditions. .

    Industry: Used in the production of dietary supplements, cosmetics, and food additives.

Mechanism of Action

Glucosamine hydrochloride exerts its effects by serving as a building block for the synthesis of glycosaminoglycans, which are essential components of cartilage. It stimulates the production of proteoglycans and inhibits the activity of enzymes that degrade cartilage. This helps in maintaining the structural integrity and function of joints .

Comparison with Similar Compounds

    Glucosamine Sulfate: Another form of glucosamine that contains a sulfate group instead of a hydrochloride group. It is also used as a dietary supplement for joint health.

    N-Acetylglucosamine: A derivative of glucosamine that is involved in the synthesis of glycoproteins and glycolipids.

Comparison:

Properties

IUPAC Name

(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4-,5-,6?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPLRMLTKYXDST-NSEZLWDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5037236
Record name Glucosamine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Alfa Aesar MSDS]
Record name Glucosamine hydrochloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13693
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Solubility

>32.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56322741
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

66-84-2
Record name Glucosamine hydrochloride
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URL https://comptox.epa.gov/dashboard/DTXSID5037236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glucosamine hydrochloride
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